Cas no 112362-50-2 (Dalfopristin)

Dalfopristin 化学的及び物理的性質
名前と識別子
-
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-,(3R,4R,5E,10E,12E,14S,26R,26aS)-
- Dalfopristin
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-t...
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,26-[[2-(diethylamino)eth
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1
- DalfopristinDISCONTINUED
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(DiethylaMino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-diMethyl-3-(1-Methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetr
- RP 54476
- Dalfopristin Mesylate
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadi
- Dalfopristin (mesylate) (112362-50-2 free base)
- Virginiamycin M1, 26-((2-(diethylamino)ethyl)sulfonyl)-26,27-dihydro-, (26R,27S)-
- SYNERCID COMPONENT DALFOPRISTIN
- SCHEMBL40993
- CHEBI:4309
- GTPL10797
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-{[2-(diethylamino)ethyl]sulfonyl}-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-8,9,14,15,24,25,26,26a-octahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-((2-(Diethylamino)ethyl)sulfonyl)-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- 5-(2-DIETHYLAMINO-ETHANESULFONYL)-21-HYDROXY-10-ISOPROPYL-11,19-DIMETHYL-9,26-DIOXA-3,15,28-TRIAZA-TRICYCLO[23.2.1.00,255]OCTACOSA-1(27),12,17,19,25(28)-PENTAENE-2,8,14,23-TETRAONE
- DALFOPRISTIN [WHO-DD]
- RP-54476
- R9M4FJE48E
- Dalfopristine [INN-French]
- RP54476
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- DALFOPRISTIN [INN]
- Q5210829
- HSDB 8068
- DTXSID10869549
- Dalfopristinum
- NCGC00508820-02
- DALFOPRISTIN [MI]
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-{[2-(diethylamino)ethyl]sulfonyl}-14-hydroxy-4,12-dimethyl-3-(propan-2-yl)-8,9,14,15,24,25,26,26a-octahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- UNII-R9M4FJE48E
- Dalfopristina [INN-Spanish]
- DALFOPRISTIN [USAN]
- Dalfopristine
- 112362-50-2
- DB01764
- DOL
- DALFOPRISTIN [JAN]
- Dalfopristinum [INN-Latin]
- 2-diethylaminoethylsulfonyl-hydroxy-isopropyl-dimethyl-[?]tetrone
- (6R,7S,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
- DALFOPRISTIN COMPONENT OF SYNERCID
- CHEMBL1200937
- DALFOPRISTIN [ORANGE BOOK]
- DALFOPRISTIN [VANDF]
- Dalfopristina
- Dalfopristin [USAN:INN:BAN]
- DTXCID30820718
- 26-(2-diethylaminoethyl)sulfonylpristamycin IIB
- 26-(2-Diethylaminoethyl)sulfonylpristinamycin IIB
- Dalfopristina (INN-Spanish)
- Dalfopristinum (INN-Latin)
- (6R,7S,10R,11R,12E,17E,19E,21S)-6-(2-(diethylamino)ethylsulfonyl)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo(23.2.1.03,7)octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
- Dalfopristine (INN-French)
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-(2-(Diethylamino)ethylsulfonyl)-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimetyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- Virginiamycin M1, 26-((2-(diethylamino)ethyl)sulfonyl)-26,27-dihydro-,(26R,27S)-
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[2-(Diethylamino)ethylsulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimetyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- (26R,27S)-26-
- (3R,4R,5E,10E,12E,14S,26R,26aS)-26-((2-(diethylamino)ethyl)sulfonyl)-14-hydroxy-4,12-dimethyl-3-(propan-2-yl)-8,9,14,15,24,25,26,26a-octahydro-1H,3H,22H-21,18-(azeno)pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
-
- インチ: 1S/C34H50N4O9S.CH4O3S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42;1-5(2,3)4/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41);1H3,(H,2,3,4)/b10-9-,12-11+,23-18+;/t24-,25-,28-,31?,32-;/m1./s1
- InChIKey: ZUBXFMSQBHKVNC-IXKGIWIJSA-N
- ほほえんだ: S(C([H])([H])C([H])([H])[N+]([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])([C@]1([H])C([H])([H])C([H])([H])N2C(C3=C([H])OC(C([H])([H])C(C([H])([H])[C@@]([H])(C([H])=C(C([H])([H])[H])C([H])=C([H])C([H])([H])N([H])C(C([H])=C([H])[C@@]([H])(C([H])([H])[H])[C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC(C21[H])=O)=O)O[H])=O)=N3)=O)(=O)=O.S(C([H])([H])[H])(=O)(=O)[O-] |c:48,65,t:55|
計算された属性
- せいみつぶんしりょう: 690.32985g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 回転可能化学結合数: 7
- どういたいしつりょう: 690.32985g/mol
- 単一同位体質量: 690.32985g/mol
- 水素結合トポロジー分子極性表面積: 185Ų
- 重原子数: 48
- 複雑さ: 1340
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: ~150°
- ふってん: 940.5°C at 760 mmHg
- フラッシュポイント: 522.6°C
- 屈折率: 1.575
- ようかいど: ほとんど不溶(0.09 g/l)(25ºC)、
- PSA: 184.80000
- LogP: 3.61680
Dalfopristin セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dalfopristin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD0375453-100mg |
(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone |
112362-50-2 | 98+% | 100mg |
RMB 4151.20 | 2025-02-21 | |
eNovation Chemicals LLC | Y1246087-25mg |
Dalfopristin |
112362-50-2 | 98% | 25mg |
$260 | 2024-06-07 | |
ChemScence | CS-6142-10mg |
Dalfopristin |
112362-50-2 | 98.34% | 10mg |
$1800.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D81110-5mg |
Dalfopristin |
112362-50-2 | 98% | 5mg |
¥8598.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D81110-1mg |
Dalfopristin |
112362-50-2 | 98% | 1mg |
¥2598.0 | 2023-09-08 | |
S e l l e c k ZHONG GUO | S6761-1mg |
Dalfopristin |
112362-50-2 | 99.95% | 1mg |
¥2600.62 | 2023-09-15 | |
BioAustralis | BIA-D1355-5 mg |
Dalfopristin mesylate |
112362-50-2 | >95% by HPLC | 5mg |
$1,015.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0152-1 mg |
Dalfopristin |
112362-50-2 | 98.07% | 1mg |
¥2358.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1246087-50mg |
Dalfopristin |
112362-50-2 | 98% | 50mg |
$515 | 2023-09-04 | |
Cooke Chemical | BD0375453-50mg |
(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone |
112362-50-2 | 98+% | 50mg |
RMB 2442.40 | 2025-02-21 |
Dalfopristin 関連文献
-
Learnmore Jeremia,Benjamin E. Deprez,Debayan Dey,Graeme L. Conn,William M. Wuest RSC Med. Chem. 2023 14 624
-
Ana Paula Christ,Mariana Souto Machado,Priscila Rosa,Cristiane Franco Codevilla,Clarice Madalena Bueno Rolim,Andréa Inês Horn Adams Anal. Methods 2014 6 1242
-
Mitra S. Ganewatta,Yung Pin Chen,Jifu Wang,Jihua Zhou,Jerry Ebalunode,Mitzi Nagarkatti,Alan W. Decho,Chuanbing Tang Chem. Sci. 2014 5 2011
-
4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural productsRashed S. Al Toma,Clara Brieke,Max J. Cryle,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 1207
-
Przemys?aw Biegański,?ukasz Szczupak,Manuel Arruebo,Konrad Kowalski RSC Chem. Biol. 2021 2 368
-
Daniela Niccolai,Luca Tarsi,Russell J. Thomas Chem. Commun. 1997 2333
-
Ewa Maria Musiol,Tilmann Weber Med. Chem. Commun. 2012 3 871
-
Ojaswitha Ommi,Mohammad Naiyaz Ahmad,Siva Nageswara Rao Gajula,Parita Wanjari,Shashikanta Sau,Puja Kumari Agnivesh,Santosh Kumar Sahoo,Nitin Pal Kalia,Rajesh Sonti,Srinivas Nanduri,Arunava Dasgupta,Sidharth Chopra,Venkata Madhavi Yaddanapudi RSC Med. Chem. 2023 14 1296
-
Hajer Radhouani,Gilberto Igrejas,Luís Pinto,Alexandre Gon?alves,Céline Coelho,Jorge Rodrigues,Patrícia Poeta J. Environ. Monit. 2011 13 2227
-
Nengzhong Wang,Puli Saidhareddy,Xuefeng Jiang Nat. Prod. Rep. 2020 37 246
Dalfopristinに関する追加情報
Dalfopristin: A Comprehensive Overview
Dalfopristin, with the CAS number 112362-50-2, is a semi-synthetic tetracycline antibiotic that has garnered significant attention in the medical and pharmaceutical communities. This compound is particularly notable for its role in combating infections caused by multidrug-resistant bacteria, making it a critical component in the fight against antibiotic resistance. The Dalfopristin molecule is derived from the natural tetracycline framework, with modifications that enhance its efficacy and reduce resistance mechanisms.
Recent studies have highlighted the importance of Dalfopristin in treating infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE). These bacteria are among the most challenging pathogens to treat due to their resistance to conventional antibiotics. The mechanism of action of Dalfopristin involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis in bacterial cells. This mechanism is similar to other tetracyclines but with enhanced potency and a broader spectrum of activity.
One of the most significant advancements in Dalfopristin research is its combination therapy with other antibiotics. For instance, it has been used in conjunction with quinupristin to form the dual antibiotic therapy known as Synercid. This combination has shown remarkable efficacy in treating complicated skin and soft tissue infections (cSSTIs) caused by resistant pathogens. Recent clinical trials have demonstrated that this combination therapy not only improves patient outcomes but also reduces the likelihood of developing resistance compared to monotherapy.
The development of Dalfopristin was driven by the need for novel antibiotics capable of addressing the growing threat of antibiotic resistance. According to a study published in *The Lancet Infectious Diseases*, the global burden of antibiotic-resistant infections is projected to rise significantly over the next decade, necessitating innovative solutions like Dalfopristin. Researchers have emphasized the importance of understanding the molecular mechanisms behind resistance to optimize its use and prolong its effectiveness.
In addition to its clinical applications, Dalfopristin has been a focal point for pharmacokinetic studies. These studies aim to optimize dosing regimens and improve drug delivery systems. For example, recent research has explored the use of nanoparticles to enhance the bioavailability and targeted delivery of Dalfopristin, potentially reducing systemic toxicity and improving therapeutic outcomes.
The discovery and development of Dalfopristin represent a significant milestone in antimicrobial therapy. Its ability to combat multidrug-resistant pathogens has made it an essential tool in modern medicine. As researchers continue to explore new applications and formulations, Dalfopristin remains at the forefront of efforts to address one of the most pressing challenges in global health.
112362-50-2 (Dalfopristin) 関連製品
- 21411-53-0(Virginiamycin M1)
- 1393-90-4(6,23-Dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione,9,11-dihydroxy-22-methyl-, (1S,9R,11S,12E,14E,19Z,22R)-)
- 318498-76-9((3R,4R,5E,10E,12E,14S,16R,26aR)-16-Fluoro-14-hydroxy-3-isopropyl-4,12-dimethyl-3,4,8,9,14,15,16,17,24,25,26,26a-dodecahydro-7H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,22-trione)
- 126602-89-9(Streptogramin)
- 126202-89-9(Dalfopristin+Quinupristin)
- 90071-63-9(D-Proline, 1-[(2-methyl-4-oxazolyl)carbonyl]-, 1,1-dimethylethyl ester)
- 97412-76-5(4,6,8-Decatrienamide,3-hydroxy-N-[6-hydroxy-9-[8-hydroxy-1-(methoxymethyl)-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]oct-8-yl]-9-methoxy-7-methyl-2,4-nonadienyl]-2,2,4-trimethyl-10-(2-methyl-5-oxazolyl)-(9CI))
- 21102-49-8(3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-,(3R,4R,5E,10E,12E,14S,26aR)-)
- 58678-44-7((4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone)
- 112362-50-2(Dalfopristin)

